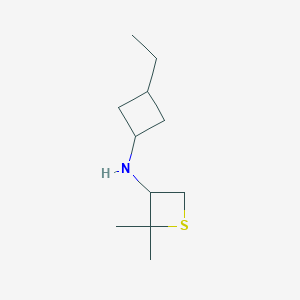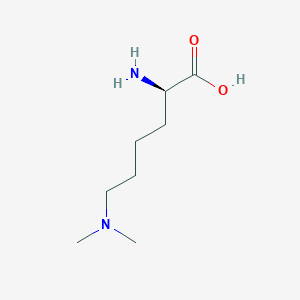
(R)-2-Amino-6-(dimethylamino)hexanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-6-(dimethylamino)hexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of both an amino group and a dimethylamino group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-6-(dimethylamino)hexanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as a hexanoic acid derivative, with a dimethylamine source. This reaction typically requires the use of a strong base, such as sodium hydride, to deprotonate the precursor and facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-6-(dimethylamino)hexanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-6-(dimethylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amino groups to primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino groups, while substitution reactions can produce a variety of substituted hexanoic acid derivatives .
Scientific Research Applications
®-2-Amino-6-(dimethylamino)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: The compound can be used in the production of surfactants and other specialty chemicals
Mechanism of Action
The mechanism of action of ®-2-Amino-6-(dimethylamino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ®-2-Amino-6-(dimethylamino)hexanoic acid include:
Hexanoic acid: A simple carboxylic acid with a six-carbon chain.
Azelaic acid: A dicarboxylic acid with a nine-carbon chain.
3-Indole hexanoic acid: An indole derivative with a six-carbon chain
Uniqueness
This dual functionality allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2R)-2-amino-6-(dimethylamino)hexanoic acid |
InChI |
InChI=1S/C8H18N2O2/c1-10(2)6-4-3-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m1/s1 |
InChI Key |
XXEWFEBMSGLYBY-SSDOTTSWSA-N |
Isomeric SMILES |
CN(C)CCCC[C@H](C(=O)O)N |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


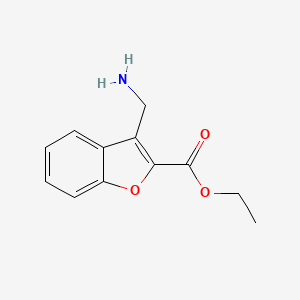


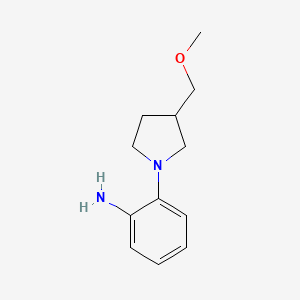

![7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13324895.png)
![1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13324902.png)

![9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13324911.png)
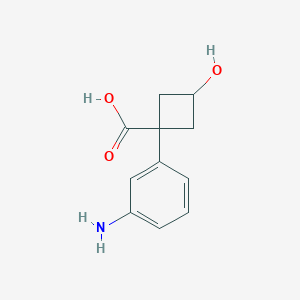


![3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide](/img/structure/B13324937.png)
